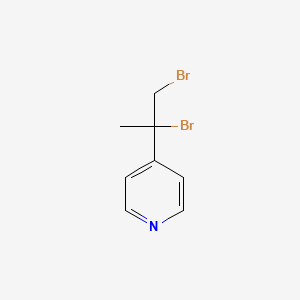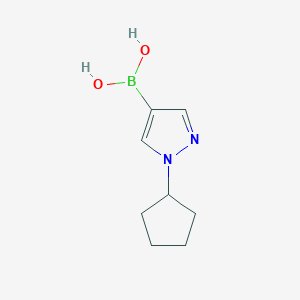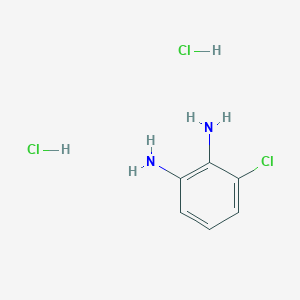
3-Chloro-benzene-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-benzene-1,2-diamine dihydrochloride is an aromatic diamine compound with the CAS Number: 59497-19-7 . It has a molecular weight of 215.51 and its IUPAC name is 3-chlorobenzene-1,2-diamine dihydrochloride . It appears as a light red solid .
Molecular Structure Analysis
The Inchi Code for 3-Chloro-benzene-1,2-diamine dihydrochloride is 1S/C6H7ClN2.2ClH/c7-4-2-1-3-5 (8)6 (4)9;;/h1-3H,8-9H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Chloro-benzene-1,2-diamine dihydrochloride is a light red solid . Its molecular weight is 215.51 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Fluorescent Receptor for Metal Ion Detection
The structural analog of 3-Chloro-benzene-1,2-diamine, when combined with other compounds, has been employed in the development of a fluorescent receptor capable of dual Ni2+ and Cu2+ ion detection. This chemosensor utilizes the fluorescence-quenching capabilities of the benzene-1,2-diamine structure for sensitive and selective multianalyte detection, with potential applications in environmental monitoring and health safety (Pawar et al., 2015).
Advanced Polymeric Materials
Derivatives of 3-Chloro-benzene-1,2-diamine have been utilized in the synthesis of organosoluble and thermally stable polyimides, showcasing high thermal stability and good solubility in common organic solvents. These polymers form part of advanced materials with applications in electronics, aerospace, and as coatings, offering enhanced mechanical and thermal properties (Liu et al., 2005).
Antibacterial and Antifungal Agents
Compounds derived from benzene-1,2-diamine, similar to 3-Chloro-benzene-1,2-diamine, have shown significant potential as bases for antibacterial and antifungal agents. These compounds, when complexed with metals, exhibit increased biological activity against various microbial species, suggesting their utility in developing new antimicrobial therapies (Khalid et al., 2020).
Asymmetric Synthesis and Catalysis
Research into the reaction of aromatic dialdehydes with enantiopure 1,2-diamines has provided a route to enantiopure tricyclic amidines. This method, involving compounds structurally related to 3-Chloro-benzene-1,2-diamine, facilitates the synthesis of complex organic molecules with potential pharmaceutical applications, demonstrating the role of these diamines in asymmetric synthesis and catalysis (Braddock et al., 2010).
properties
IUPAC Name |
3-chlorobenzene-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFXRLXRNYSJDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-benzene-1,2-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
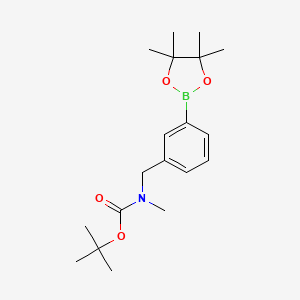
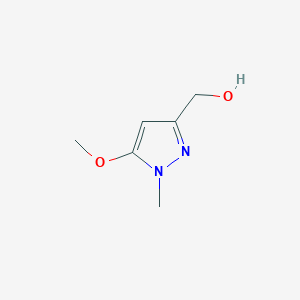

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)
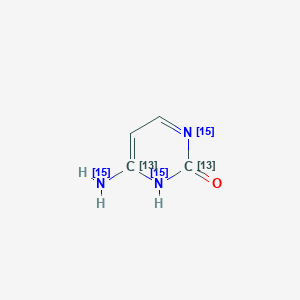
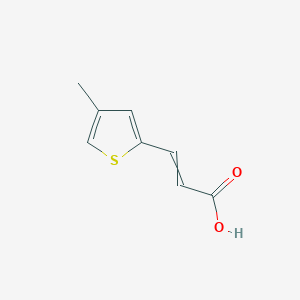


![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)
![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)
![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
